4-Keto 13-cis-Retinoic Acid-d6
Description
Overview of Retinoid Biosynthesis and Catabolism Pathways
Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for various physiological processes, including cell differentiation, proliferation, and apoptosis. nih.gov The biosynthesis of the active retinoid, all-trans-retinoic acid (atRA), begins with dietary vitamin A, primarily as retinyl esters or β-carotene. nih.gov In the intestine, retinyl esters are hydrolyzed to retinol (B82714), and β-carotene is cleaved to form retinaldehyde. nih.gov Retinol is then transported to the liver for storage and, as needed, released into circulation bound to retinol-binding protein (RBP4). nih.gov
The conversion of retinol to atRA is a two-step oxidation process. nih.gov First, retinol is reversibly oxidized to retinaldehyde. nih.govresearchgate.net This is often considered the rate-limiting step. nih.gov Subsequently, retinaldehyde is irreversibly oxidized to atRA by aldehyde dehydrogenases (ALDH). nih.gov The catabolism, or breakdown, of atRA is primarily mediated by the cytochrome P450 family of enzymes, particularly the CYP26 family. bioscientifica.com This process involves the hydroxylation of the ionone (B8125255) ring, for instance at the C-4 position, leading to the formation of metabolites like 4-hydroxy-RA and subsequently 4-keto-RA. bioscientifica.comfrontiersin.org This intricate balance of synthesis and degradation ensures the precise regulation of atRA levels in tissues. bioscientifica.com
Significance of 4-Keto Retinoic Acid Metabolites in Endogenous Retinoid Biology
Initially considered an inactivation pathway, the formation of 4-oxo-retinoic acid (a synonym for 4-keto-retinoic acid) is now understood to be a significant metabolic route with biologically active products. nih.gov The metabolite 4-oxo-all-trans-retinoic acid has been shown to be a potent modulator of positional specification during embryonic development. nih.gov It can bind to and activate retinoic acid receptors (RARs), particularly RARβ, suggesting it has specific regulatory functions. nih.gov
In the context of 13-cis-retinoic acid (isotretinoin), its major metabolite is 4-oxo-13-cis-retinoic acid. nih.govnih.gov Studies in neuroblastoma have revealed that 4-oxo-13-cis-retinoic acid is not an inactive byproduct but possesses anti-tumor activity comparable to its parent compound. nih.govnih.gov It has been shown to inhibit cell proliferation, induce neurite outgrowth, and decrease the expression of the MYCN oncogene in neuroblastoma cell lines. nih.gov Furthermore, another metabolite, 4-oxoretinol, has been identified as a natural ligand and transactivator of retinoic acid receptors, capable of inducing cell differentiation. pnas.org
Rationale for Utilizing Deuterated Retinoid Analogues in Biomedical Research
Isotopically labeled compounds, such as deuterated retinoid analogues, are invaluable tools in quantitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS). nih.govlumiprobe.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS assays. scispace.com These standards have nearly identical chemical and physical properties to the analyte being measured, meaning they co-elute chromatographically and exhibit similar ionization efficiency and susceptibility to matrix effects. nih.gov
This allows the SIL-IS to accurately correct for variations in sample preparation, such as extraction losses, and for fluctuations in the mass spectrometer's signal. nih.govscispace.com For instance, 4-Keto 13-cis-Retinoic Acid-d6 serves as an ideal internal standard for the quantification of endogenous 4-Keto 13-cis-Retinoic Acid. medchemexpress.com Its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical chemical behavior ensures accurate quantification. vulcanchem.com
Deuterated retinoid analogues are also crucial for studying the metabolic fate and biotransformation of retinoids in vivo. vulcanchem.com By administering a deuterated version of a compound, researchers can trace its journey through the body and identify its metabolites without interference from the endogenous (naturally occurring) pool of the compound. vulcanchem.com This is because the deuterium label acts as a "tag" that can be specifically detected by mass spectrometry.
This technique has been used to investigate the absorption, distribution, metabolism, and excretion of vitamin A compounds. vulcanchem.com For example, deuterated retinol has been used to assess total body vitamin A stores in humans. google.com Introducing deuterium at specific positions can also have a "kinetic isotope effect," slowing down metabolic reactions at that site. nih.gov This can be a useful tool for investigating the mechanisms of certain enzymatic reactions. nih.gov The use of deuterated compounds like this compound allows for precise tracking and a deeper understanding of retinoid metabolic pathways. medchemexpress.commedchemexpress.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | 4-Oxo-13-cis-retinoic acid-d6, 4-Oxoisotretinoin-d6, Ro 22-6595-d6 schd-shimadzu.com |
| Molecular Formula | C₂₀H₂₀D₆O₃ |
| Molecular Weight | Approximately 320.46 g/mol |
| Unlabeled CAS Number | 71748-58-8 schd-shimadzu.com |
| Physical State | Yellow Solid |
| Purity | Typically ≥95% by HPLC |
| Isotopic Enrichment | Typically ≥98% atom D |
Table 2: Applications of this compound in Research
| Application | Description |
| Internal Standard in Mass Spectrometry | Used for the accurate quantification of unlabeled 4-keto 13-cis-retinoic acid in biological samples such as plasma. medchemexpress.commedchemexpress.com Its similar chemical properties and distinct mass allow for correction of analytical variability. nih.gov |
| Metabolic Tracer Studies | Enables the study of the pharmacokinetics and metabolism of 13-cis-retinoic acid by allowing researchers to distinguish the administered compound and its metabolites from endogenous retinoids. vulcanchem.commedchemexpress.com |
Table 3: Analytical Techniques for this compound
| Technique | Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The primary method for the detection and quantification of this compound and its unlabeled counterpart. nih.govportlandpress.com Provides high sensitivity and specificity. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Often coupled with LC, MS/MS allows for the selective detection of the deuterated compound and its fragments, enhancing the accuracy of quantification. nih.govportlandpress.com |
Properties
Molecular Formula |
C₂₀H₂₀D₆O₃ |
|---|---|
Molecular Weight |
320.46 |
Synonyms |
3,7-Dimethyl-9-(4-keto-2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetranenoic Acid-d6; 4-Oxoisotretinoin-d6; Ro 22-6595-d6; 4-Oxoretinoic Acid-d6; |
Origin of Product |
United States |
Advanced Bioanalytical Methodologies for 4 Keto 13 Cis Retinoic Acid D6 Quantification
Chromatographic Separation Techniques
The separation of retinoid isomers, which often exhibit similar physicochemical properties, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of retinoid analysis, offering the necessary resolution to distinguish between various isomers and metabolites.
High-Performance Liquid Chromatography (HPLC) System Configurations
HPLC methods have been extensively developed for the simultaneous determination of 13-cis-retinoic acid and its 4-oxo metabolites in plasma. nih.gov A common configuration involves a reversed-phase HPLC system, often utilizing automated column switching for enhanced sample cleanup and analytical efficiency. For the separation, columns such as LiChrospher 100 RP-18 are employed. The mobile phase composition is critical and frequently consists of a gradient of acetonitrile (B52724), water, ammonium (B1175870) acetate (B1210297), and acetic acid to achieve optimal separation.
A typical HPLC system for retinoid analysis would include:
| Component | Specification |
| Pump | Quaternary or Binary Gradient Pump |
| Autosampler | Temperature-controlled to prevent degradation |
| Column Oven | To maintain consistent separation temperature |
| Detector | UV or Diode Array Detector (DAD), followed by Mass Spectrometer |
| Pre-column | To protect the analytical column from contaminants |
Ultra-Performance Liquid Chromatography (UPLC) Method Development
UPLC systems, which utilize smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The development of a UPLC method for 4-Keto 13-cis-Retinoic Acid-d6, in conjunction with its non-deuterated counterpart, focuses on maximizing the separation efficiency of various retinoid isomers.
A sensitive and specific UHPLC-MS/MS method has been developed for the quantitative analysis of endogenous retinoic acid isomers and metabolites. nih.gov This method often employs columns like the Ascentis Express RP Amide, which provides excellent resolution for these compounds. nih.gov The mobile phase typically consists of a gradient elution with water and a mixture of acetonitrile and methanol, often with 0.1% formic acid to improve ionization. nih.gov
Optimization of Stationary Phases and Mobile Phases for Retinoid Isomer Resolution
The key to resolving complex mixtures of retinoid isomers lies in the careful selection and optimization of the stationary and mobile phases.
Stationary Phases: Reversed-phase columns, particularly C18 and RP-Amide phases, are the most commonly used for retinoid analysis. nih.govsciex.com The choice of stationary phase influences the retention and selectivity of the separation. For instance, RP-Amide columns can offer different selectivity for polar and non-polar retinoids compared to standard C18 columns.
Mobile Phases: The mobile phase composition is meticulously optimized to achieve baseline separation of critical isomers. This often involves:
Solvent Gradients: A gradient of aqueous and organic solvents (e.g., acetonitrile, methanol) is typically employed to elute compounds with a wide range of polarities. nih.gov
Additives: Additives like formic acid or acetic acid are used to control the pH and improve the peak shape and ionization efficiency of the acidic retinoids. nih.govthermofisher.cn Ammonium acetate can also be used to facilitate ion pair formation in reversed-phase chromatography.
The optimization process aims to find a balance that provides good resolution for all isomers of interest, including the separation of 4-oxo-atRA and 4-oxo-13-cis-RA, within a reasonable analysis time. researchgate.net
Mass Spectrometric Detection and Absolute Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, provides the high sensitivity and selectivity required for the absolute quantification of this compound and its endogenous, non-labeled counterpart in complex biological samples.
Triple Quadrupole Mass Spectrometry (LC-MS/MS) Principles and Application
Triple quadrupole mass spectrometry (QqQ) is the gold standard for quantitative bioanalysis. It operates in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. This technique offers exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.
In the context of this compound analysis, the instrument is programmed to monitor at least two MRM transitions: one for the non-deuterated 4-Keto 13-cis-Retinoic Acid and another for the deuterated internal standard (this compound). The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of the endogenous compound.
Typical MRM transitions for related retinoids:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 9-cis-Retinoic Acid | 299.4 | 255.2 | Negative |
| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 | Negative |
| Isotretinoin-d5 (Internal Standard) | 304.4 | 260.2 | Negative |
Data adapted from a study on 9-cis-retinoic acid and its metabolite.
The quantification is typically linear over a wide dynamic range, with lower limits of quantification (LLOQ) in the sub-ng/mL to low ng/mL range. thermofisher.cnthermofisher.com
Electrospray Ionization (ESI) Modes for Retinoid Metabolite Detection
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like retinoids. For retinoic acids and their metabolites, which possess a carboxylic acid group, negative ion mode ESI is often preferred. In negative ESI, the molecule is deprotonated to form an abundant [M-H]⁻ ion, which serves as the precursor ion for MS/MS analysis.
While positive ion mode can be used for some retinoids, negative mode generally provides better sensitivity and selectivity for the acidic metabolites. The choice of ionization mode is a critical parameter that is optimized during method development to achieve the best possible signal for the target analytes.
Selective Reaction Monitoring (SRM) Transition Optimization for Deuterated and Unlabeled Analytes
The cornerstone of sensitive and selective quantification of 4-Keto 13-cis-Retinoic Acid and its deuterated internal standard (IS), this compound, by tandem mass spectrometry is the optimization of Selective Reaction Monitoring (SRM) parameters. SRM, also known as Multiple Reaction Monitoring (MRM), provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. thermofisher.com
The optimization process begins with the direct infusion of individual standard solutions of the unlabeled analyte and the deuterated internal standard into the mass spectrometer. This allows for the determination of the most abundant and stable precursor ion, which is typically the deprotonated molecule [M-H]⁻ in negative ionization mode or the protonated molecule [M+H]⁺ in positive ionization mode, depending on the compound's chemistry. Retinoids, containing a carboxylic acid group, generally ionize well in negative electrospray ionization (ESI) mode.
Once the precursor ion is selected, a product ion scan is performed. The precursor ion is fragmented in the collision cell, and the resulting product ions are scanned to identify the most intense and stable fragments. The collision energy (CE) is then systematically varied to find the optimal voltage that produces the highest intensity for the chosen product ion. This process is repeated for both the unlabeled analyte and the deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte but is differentiated by its higher mass, is crucial for correcting for matrix effects and variations in sample processing and instrument response.
Below is a representative table of optimized SRM parameters for the analysis of 4-Keto 13-cis-Retinoic Acid and its d6-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 4-Keto 13-cis-Retinoic Acid | 313.2 | 269.2 | ESI- |
| This compound | 319.2 | 275.2 | ESI- |
Advanced Sample Preparation Techniques for Diverse Biological Matrices
The accurate quantification of retinoids like 4-Keto 13-cis-Retinoic Acid from biological matrices such as plasma, serum, or tissue homogenates necessitates an effective sample preparation strategy to remove interfering substances like proteins and lipids. nih.gov The choice of technique depends on the analyte's properties, the complexity of the matrix, and the desired sensitivity.
Protein Precipitation (PPT) Strategies
Protein precipitation is a straightforward and widely used technique for sample cleanup. mdpi.com It involves adding a water-miscible organic solvent or a strong acid to the biological sample to denature and precipitate proteins. For retinoid analysis, particularly for more polar metabolites, acetonitrile is a commonly recommended solvent. nih.gov
A typical protocol involves adding a high volume of cold acetonitrile (e.g., 4 to 9 volumes) to one volume of plasma or serum. mdpi.com The mixture is vortexed vigorously and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps like evaporation and reconstitution in a mobile-phase-compatible solvent. While simple and fast, PPT can sometimes lead to insufficient cleanup and potential matrix effects due to the remaining endogenous components in the supernatant.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov For retinoids, which are lipophilic, LLE is a highly effective technique for separating them from the aqueous biological matrix.
A common LLE protocol for 4-Keto 13-cis-Retinoic Acid involves an initial protein precipitation step, often with acetone (B3395972) or acetonitrile, followed by pH adjustment of the sample to an acidic pH (e.g., with HCl) to ensure the carboxylic acid group is protonated, thereby increasing its hydrophobicity. nih.govnih.gov An immiscible organic solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate, is then added. nih.govnih.gov After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected. This process is often repeated to maximize recovery. nih.gov The collected organic solvent is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted for analysis. LLE generally provides a cleaner extract than PPT. Studies have shown that for 4-oxo-13-cis-RA, hexane is a highly efficient extraction solvent. nih.gov
Solid-Phase Extraction (SPE) Protocols for Retinoid Enrichment
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample cleanup and concentration prior to analysis. thermofisher.com It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte of interest while interferences are washed away. For retinoid analysis, reversed-phase sorbents like C18 (octadecylsilane) are commonly employed. nih.gov
A typical SPE protocol for enriching retinoids from a biological matrix includes the following steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer) to prepare it for sample interaction. thermofisher.com
Sample Loading: The pre-treated biological sample (often diluted or with precipitated proteins) is passed through the cartridge. The lipophilic retinoids are retained on the nonpolar C18 sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar, water-soluble interferences that were not retained.
Elution: The retained analyte is eluted from the sorbent using a strong, nonpolar organic solvent (e.g., acetonitrile, methanol, or a mixture thereof). thermofisher.com
The resulting eluate is typically evaporated and reconstituted in an appropriate solvent for LC-MS/MS analysis. SPE can provide very clean extracts and allows for the concentration of the analyte, thereby increasing the sensitivity of the assay. nih.gov
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, requires minimal method development. | Less clean extract, high potential for matrix effects, analyte dilution. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, good recovery for lipophilic compounds. | More labor-intensive and time-consuming, requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, allows for analyte concentration, can be automated. | More expensive, requires more extensive method development, can be time-consuming if performed manually. |
Rigorous Method Validation Parameters for Quantitative Bioanalysis
A bioanalytical method must undergo rigorous validation to ensure its reliability and performance for its intended purpose. This process involves evaluating several key parameters to prove that the method is suitable for the analysis of study samples.
Establishment of Linearity and Calibration Curve Dynamics
In quantitative bioanalysis, establishing linearity is a critical step to ensure that the instrumental response is directly proportional to the concentration of the analyte over a specific range. This is achieved by generating a calibration curve, which is a regression model used to predict the unknown concentrations of analytes based on the instrument's response to known standards scispace.com. For the quantification of retinoids like 4-keto 13-cis-retinoic acid, this process involves preparing a series of calibration standards at different concentrations in a matrix that mimics the biological sample (e.g., plasma).
The relationship between concentration and the instrumental response (often the peak area ratio of the analyte to the internal standard) is then plotted. For methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this relationship should be linear. The linearity of the curve is typically evaluated by the correlation coefficient (r²), which should ideally be greater than 0.99 mdpi.com. For example, in the analysis of related retinoids, linear ranges have been established from 15 to 1000 ng/mL for 13-cis-retinoic acid and 75 to 1500 ng/mL for 4-oxo-13-cis-retinoic acid, with correlation coefficients for both intra-day and inter-day analyses being greater than 0.999 mdpi.com. Another sensitive LC/MS/MS assay for retinoic acid demonstrated a linear working range from 20 fmol to 10 pmol with a correlation coefficient (r²) of >0.999 nih.gov.
Table 1: Representative Calibration Curve Data for a Retinoid Assay
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 15 | 0.052 |
| 50 | 0.175 |
| 100 | 0.351 |
| 250 | 0.878 |
| 500 | 1.755 |
| 1000 | 3.510 |
| 1500 | 5.265 |
This table illustrates a typical linear relationship for a retinoid compound, with a calculated correlation coefficient (r²) of >0.999.
Determination of Accuracy and Precision in Quantitative Assays
Accuracy and precision are fundamental parameters in the validation of any bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of recovery. Precision describes the degree of scatter between a series of measurements of the same sample, indicating the reproducibility of the method. It is typically assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days), and is expressed as the relative standard deviation (RSD) or coefficient of variation (C.V.) nih.gov.
For the analysis of 13-cis-retinoic acid and its metabolites, quality control (QC) samples at low, medium, and high concentrations within the linear range are typically used to evaluate these parameters mdpi.com. Published methods for related retinoids report good reproducibility, with within-day C.V.s ranging from 3.02% to 11.70% and day-to-day C.V.s from 0.01% to 11.34% nih.gov. Another study on retinoic acid isomers showed intra-assay C.V. of 5.4% and inter-assay C.V. of 8.9% nih.gov.
Table 2: Example of Accuracy and Precision Data for a 4-oxo-13-cis-Retinoic Acid Assay
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD %) (n=5) | Inter-day Precision (RSD %) (n=5) | Accuracy (% Recovery) |
| Low | 100 | 5.8 | 7.2 | 103.5 |
| Medium | 400 | 4.1 | 5.5 | 98.7 |
| High | 1400 | 3.5 | 4.8 | 101.2 |
This table presents hypothetical but representative data based on published findings for retinoid assays, demonstrating acceptable precision (RSD < 15%) and accuracy (within 85-115%).
Calculation of Lower Limits of Detection (LLOD) and Quantification (LLOQ)
The lower limit of detection (LLOD or LOD) and the lower limit of quantification (LLOQ) define the sensitivity of a bioanalytical method. The LLOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, commonly defined by a signal-to-noise (S/N) ratio of 3:1 mdpi.com. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
For retinoids, various methods have achieved low detection limits. For instance, an HPLC method for several retinoic acid isomers and their metabolites reported an LOD of 0.5 ng/mL nih.gov. A more advanced method using cyclodextrin-assisted sweeping coupled with micellar electrokinetic chromatography established LOD values of 1 ng/mL for 13-cis-RA and 25 ng/mL for 4-oxo-13-cis-RA in plasma mdpi.com. An LC/MS/MS assay for all-trans-retinoic acid reported an even lower detection limit of 10 fmol at an S/N ratio of 3 nih.gov.
Table 3: LLOD and LLOQ Values for Retinoid Compounds in Bioanalytical Assays
| Compound | Method | LLOD | LLOQ |
| Retinoic Acids | HPLC-UV | 0.5 ng/mL | Not Specified |
| 13-cis-Retinoic Acid | CD-Sweeping-MEKC | 1 ng/mL | 15 ng/mL |
| 4-oxo-13-cis-Retinoic Acid | CD-Sweeping-MEKC | 25 ng/mL | 75 ng/mL |
| all-trans-Retinoic Acid | LC/MS/MS | 10 fmol | 20 fmol |
This table compiles LLOD and LLOQ data from various published studies on retinoid analysis.
Strategic Application of this compound as an Internal Standard in Bioanalytical Assays
This compound is the deuterium-labeled form of 4-Keto 13-cis-retinoic acid. medchemexpress.com Stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalytical assays. scispace.comkcasbio.com The strategic use of a deuterated internal standard is crucial for achieving high accuracy and precision in the quantification of the corresponding non-labeled (endogenous or dosed) analyte in complex biological matrices like plasma or serum. veeprho.com
The primary advantages of using this compound as an internal standard include:
Correction for Matrix Effects : Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Because the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. kcasbio.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate quantification. kcasbio.com
Compensation for Sample Preparation Variability : During multi-step procedures like liquid-liquid extraction or protein precipitation, there can be analyte loss. nih.gov The SIL internal standard, which is added at the beginning of the sample preparation process, will be lost at the same rate as the analyte. This allows the ratio to remain constant, correcting for inconsistencies in extraction recovery. scispace.com
Monitoring of Isomerization : Retinoids are susceptible to isomerization (conversion between different geometric forms, such as cis and trans) during sample handling and analysis. Using a deuterated standard like this compound allows for the monitoring of such conversions, as any isomerization of the analyte would be mirrored by the internal standard, improving the reliability of the results. nih.gov
Investigating Metabolic Pathways and Biotransformation of 4 Keto 13 Cis Retinoic Acid
Enzymatic Formation of 4-Keto Retinoic Acid Isomers from Parent Retinoids
The conversion of 13-cis-retinoic acid to its 4-keto form is a two-step oxidative process. The initial and rate-limiting step is the hydroxylation at the C4 position of the cyclohexenyl ring, followed by the oxidation of the newly formed hydroxyl group to a ketone.
The primary enzymes responsible for the initial 4-hydroxylation of retinoids are members of the Cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes introduce a hydroxyl group onto the parent molecule, 13-cis-retinoic acid, to form 4-hydroxy-13-cis-retinoic acid. This metabolite is then further oxidized to 4-keto 13-cis-retinoic acid. Studies using human liver microsomes have demonstrated that this oxidation at the C4 position is a major metabolic pathway for 13-cis-retinoic acid in humans. The formation of the 4-oxo metabolite is often the most abundant transformation observed.
Inhibition studies have confirmed the central role of CYP enzymes in this process. For instance, ketoconazole (B1673606), a known inhibitor of certain CYP enzymes, has been shown to significantly reduce the formation of 4-oxo-13-cis-retinoic acid from its parent compound in human liver microsomes. This highlights the quantitative importance of the CYP enzymatic pathway in the biotransformation of retinoic acid.
Specific CYP isoforms have been identified as the principal catalysts in the metabolism of 13-cis-retinoic acid. Through a combination of techniques, including the use of human liver microsomes and microsomes from cells expressing single human CYP isoforms, researchers have pinpointed the key enzymes involved. nih.gov
Studies have shown that activities linked to CYPs 2B6, 2C8, 3A4/5, and 2A6 correlate with the formation of both 4-hydroxy- and 4-oxo-13-cis-retinoic acid. nih.gov Among these, CYP3A4 has been identified as having the highest activity in generating the 4-oxo metabolite from 13-cis-retinoic acid. bioscientifica.com In fact, CYP3A4 can generate more than twice the amount of 4-oxo-13-cis-retinoic acid compared to other tested isoenzymes. bioscientifica.com The fetal CYP isoform, CYP3A7, is also highly active in this metabolic pathway. nih.gov
CYP2C8 also plays a significant role in 13-cis-retinoic acid metabolism. nih.gov While CYP2C9 is more active in the metabolism of the 9-cis isomer, it also contributes to the formation of 4-hydroxy-13-cis-retinoic acid. nih.gov The relative contribution of these enzymes can vary, but CYP3A4 and CYP2C8 are considered the primary drivers of 13-cis-retinoic acid oxidation in adult humans. nih.gov
Table 1: Key CYP450 Isoforms in the Metabolism of 13-cis-Retinoic Acid
| CYP Isoform | Role in 13-cis-RA Metabolism | Key Findings |
|---|---|---|
| CYP3A4 | Major contributor to 4-oxo-13-cis-RA formation | Exhibits the highest activity in generating the 4-oxo metabolite. bioscientifica.com Inhibition with ketoconazole significantly reduces metabolite formation. bioscientifica.com |
| CYP2C8 | Active in 13-cis-RA metabolism | Correlated with the formation of 4-hydroxy and 4-oxo metabolites. nih.gov |
| CYP2C9 | Contributes to 4-hydroxylation | Identified as active in forming 4-hydroxy-13-cis-RA. nih.gov |
| CYP2B6 | Active in 13-cis-RA metabolism | Correlated with the formation of 4-hydroxy and 4-oxo metabolites. nih.gov |
| CYP3A7 | Active fetal isoform | Identified as very active in both 9-cis and 13-cis-RA metabolism. nih.gov |
While CYP enzymes are critical for the initial 4-hydroxylation, the subsequent oxidation of the 4-hydroxy intermediate to the 4-keto form may be carried out by other enzyme systems. Evidence suggests that microsomal alcohol dehydrogenases (ADHs) are involved in this second oxidative step. scbt.com
For the related isomer, all-trans-retinoic acid, studies in human liver microsomes have shown that the formation of the 4-oxo metabolite from the 4-hydroxy intermediate is supported by the cofactor NAD+, which is characteristic of dehydrogenase activity. scbt.com This formation was not inhibited by the CYP inhibitor ketoconazole, indicating that a non-CYP enzyme is responsible. scbt.com This suggests a two-step enzymatic process for 4-keto formation: CYP-mediated 4-hydroxylation followed by ADH-mediated oxidation of the alcohol to a ketone. While ADHs are well-known for the conversion of retinol (B82714) to retinaldehyde, their role in oxidizing hydroxylated retinoic acid metabolites is also a key part of the metabolic cascade. scbt.comscience.govwikipedia.org
Subsequent Biotransformation and Conjugation of 4-Keto 13-cis-Retinoic Acid
Following its formation, 4-keto 13-cis-retinoic acid undergoes further Phase II metabolic reactions, which primarily serve to increase its water solubility and facilitate its excretion from the body.
The principal Phase II metabolic pathway for 4-keto 13-cis-retinoic acid is glucuronidation. This process involves the covalent attachment of glucuronic acid to the molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. science.govnih.gov The resulting glucuronide conjugate is significantly more polar and readily eliminated.
Metabolic studies have identified 4-oxo-13-cis-retinoic acid glucuronide as a major metabolite in the plasma of individuals treated with 13-cis-retinoic acid. nih.gov In many cases, the glucuronide of the 4-oxo metabolite is detected at higher levels than the glucuronide of the parent compound, suggesting that oxidation to 4-oxo-13-cis-retinoic acid followed by its glucuronidation is the predominant metabolic pathway. nih.gov
Research using human liver and intestinal microsomes, as well as a panel of recombinant human UGTs, has identified the specific isoforms responsible for this conjugation. UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 have been shown to be the major isoforms responsible for the glucuronidation of both 13-cis-retinoic acid and its 4-oxo metabolite. science.gov While the parent compound is a substrate for UGT1A3, the 4-oxo metabolite is a substrate for a broader spectrum of UGT enzymes. bioscientifica.com
Table 2: UGT Isoforms Involved in the Glucuronidation of 4-Keto 13-cis-Retinoic Acid
| UGT Isoform | Activity |
|---|---|
| UGT1A1 | Major isoform responsible for glucuronidation. science.gov |
| UGT1A3 | Major isoform responsible for glucuronidation. science.gov |
| UGT1A7 | Major isoform responsible for glucuronidation. science.gov |
| UGT1A8 | Major isoform responsible for glucuronidation. science.gov |
| UGT1A9 | Major isoform responsible for glucuronidation. science.gov |
Phase II metabolism encompasses several conjugation reactions in addition to glucuronidation, including sulfonation, acetylation, and glutathione (B108866) conjugation. drughunter.com These reactions serve to detoxify and eliminate xenobiotics and endogenous compounds. However, in the context of 4-keto 13-cis-retinoic acid metabolism, glucuronidation is the most extensively documented and appears to be the most significant Phase II pathway. While the potential for other conjugations exists, current research has predominantly focused on the formation of glucuronide conjugates as the primary route for the clearance of this metabolite.
In Vitro Metabolic Modeling Systems for Retinoid Biotransformation Studies
In vitro systems are indispensable tools for dissecting the intricate metabolic pathways of retinoids, providing a controlled environment to identify key enzymes and metabolites.
Utilization of Human Liver Microsomal (HLM) Preparations
Human liver microsomes (HLM), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, are widely used to study the phase I metabolism of xenobiotics, including retinoids. Studies have shown that HLM preparations are effective in modeling the formation of 4-oxo-13-cis-retinoic acid from its precursor, 13-cis-retinoic acid. aacrjournals.org
Enzyme kinetic studies have revealed that the formation of 4-oxo-13-cis-retinoic acid is significantly more pronounced in HLM compared to human intestinal microsomes. aacrjournals.org Specifically, the velocity of this conversion at a substrate concentration of 100 μM is substantially higher in HLM. aacrjournals.org Further investigations using specific chemical inhibitors have pinpointed the cytochrome P450 (CYP) enzyme CYP3A4 as the primary catalyst in this oxidative reaction. aacrjournals.orgnih.gov The use of ketoconazole, a known CYP3A4 inhibitor, resulted in a significant reduction (over 80%) in the formation of 4-oxo-13-cis-retinoic acid in HLM incubations. aacrjournals.orgnih.gov
Table 1: Enzyme Kinetics of 4-oxo-13-cRA Formation
| Preparation | Vmax (normalized peak area/nmol CYP·h⁻¹) | Km (μM) |
|---|---|---|
| HLM | 11.81 | 12.30 |
| CYP3A4 | 16.57 | 40.97 |
| CYP2C8 | 23.89 | 64.24 |
| CYP2C19 | 25.19 | 55.77 |
Application of Cultured Human Hepatocytes and Recombinant Enzyme Systems
While microsomes are excellent for studying phase I metabolism, cultured human hepatocytes offer a more complete picture by incorporating both phase I and phase II metabolic pathways, as well as cellular uptake and transport processes. nih.gov These cell-based models have been instrumental in confirming the metabolic pathways identified in microsomal studies and exploring the induction of metabolizing enzymes. nih.govnih.gov
Recombinant enzyme systems, which involve expressing a single human enzyme in a host cell line, provide a powerful tool for identifying the specific enzymes responsible for a particular metabolic conversion. nih.gov Studies utilizing a panel of recombinant human CYP isoforms have definitively shown that CYP3A4 is the major enzyme responsible for the oxidation of 13-cis-retinoic acid to 4-oxo-13-cis-retinoic acid. aacrjournals.orgnih.gov While other isoforms like CYP2C8, CYP2C19, and CYP2B6 can also catalyze this reaction, CYP3A4 exhibits the most significant contribution. nih.gov Similarly, recombinant UDP-glucuronosyltransferase (UGT) enzymes have been used to identify UGT1A3 as the primary enzyme involved in the glucuronidation of 13-cis-retinoic acid. aacrjournals.org
Employing Other Tissue-Derived Microsomes (e.g., Human Intestinal Microsomes)
To understand the contribution of extrahepatic tissues to retinoid metabolism, microsomes derived from other organs, such as the intestine, are utilized. Studies with human intestinal microsomes (HIM) have shown that the formation of 4-oxo-13-cis-retinoic acid also occurs in the gut, albeit at a much lower rate than in the liver. aacrjournals.orgnih.gov This suggests that while the liver is the primary site of metabolism for 13-cis-retinoic acid, the intestine also plays a role in its biotransformation. nih.gov The kinetic parameters for the formation of 4-oxo-13-cis-retinoic acid in HIM show a significantly lower Vmax and a higher Km compared to HLM, indicating lower efficiency and affinity of the intestinal enzymes for this substrate. nih.gov
Preclinical Animal Model Investigations of Retinoid Metabolism Dynamics
Preclinical animal models are essential for understanding the in vivo pharmacokinetics and metabolism of retinoids, providing insights into their absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context.
Comparative Metabolic Profiling in Rodent Models (e.g., Rat, Mouse)
Rodent models, particularly rats and mice, have been extensively used to study the metabolism of 13-cis-retinoic acid. who.int In rats, a major metabolic pathway involves the isomerization of 13-cis-retinoic acid to all-trans-retinoic acid, which is then further metabolized. nih.gov The formation of 4-oxo metabolites is also a significant pathway in rats. nih.gov Studies using rat liver preparations have identified 4-hydroxy-13-cis-retinoic acid as an intermediate in the formation of 4-oxo-13-cis-retinoic acid. nih.gov
However, it is important to note that there are species-specific differences in retinoid metabolism. For instance, in mice, the plasma concentrations of 4-oxo-13-cis-retinoic acid are lower than those of the parent compound, 13-cis-retinoic acid, which is different from what is observed in humans. nih.gov This highlights the need for careful consideration when extrapolating data from rodent models to humans. who.int
Table 2: Comparative Metabolites of 13-cis-Retinoic Acid in Different Models
| Model | Major Metabolites Identified | Key Findings |
|---|---|---|
| Human | 4-oxo-13-cis-retinoic acid, 4-oxo-all-trans-retinoic acid nih.gov | Oxidation at the C4 position is a major metabolic pathway. nih.gov |
| Rat | all-trans-Retinoic acid, all-trans-Retinoyl glucuronide, 4-oxo-13-cis-retinoic acid nih.govnih.gov | Isomerization to the all-trans configuration is a central metabolic event. nih.gov |
| Mouse | 9,13-dicis-retinoic acid (from 9-cis-RA) nih.gov | Metabolism differs from humans, with lower levels of 4-oxo metabolites. nih.gov |
Studies in Non-Human Primate Models (e.g., Cynomolgus Monkey)
Non-human primates, such as the cynomolgus monkey, are often considered a more predictive model for human pharmacokinetics and metabolism due to their closer physiological and genetic similarity to humans. researchgate.netprisysbiotech.com Studies in cynomolgus monkeys have provided valuable data on the pharmacokinetics of 13-cis-retinoic acid and its oxidized metabolites, including 13-cis-4-oxo-retinoic acid. nih.gov
Examination of Enzyme Induction and Inhibition Effects on Retinoid Metabolic Pathways
Enzyme Induction:
The expression of several key metabolic enzymes is directly influenced by retinoids themselves, creating a sophisticated auto-regulatory loop.
CYP26 Family: The CYP26 enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary catalysts for the hydroxylation of atRA, a critical step in its catabolism. nih.govbioscientifica.com The expression of these enzymes, particularly CYP26A1, is strongly induced by atRA. nih.govnih.gov This means that as concentrations of atRA rise, the cell produces more of the enzyme responsible for breaking it down, thus maintaining homeostasis. nih.gov This induction is mediated by atRA binding to nuclear retinoic acid receptors (RARs), which then activate transcription of the CYP26 genes. nih.gov Metabolites of atRA, such as 4-oxo-atRA, can also influence this induction. nih.gov
CYP3A4: This enzyme, predominantly found in the liver and small intestine, is also involved in the 4-hydroxylation of atRA. nih.gov Studies have shown that active retinoids, including atRA and 9-cis-retinoic acid, can induce the expression and activity of CYP3A4. nih.gov This induction occurs through the activation of the Retinoid X Receptor (RXR) and Vitamin D Receptor (VDR) heterodimers. nih.gov
Enzyme Inhibition:
Inhibition of retinoid-metabolizing enzymes can significantly alter retinoid concentrations and signaling.
CYP26 Inhibitors: Pharmacological agents have been developed to specifically inhibit CYP26 enzymes. Azole-based compounds like liarozole (B1683768) and talarozole (B1662504) are potent inhibitors of CYP26. nih.gov By blocking the primary catabolic pathway of atRA, these inhibitors can increase the intracellular levels and extend the half-life of endogenous retinoic acid. annualreviews.orgnih.gov Talarozole has been shown to be a more potent inhibitor than liarozole, leading to a greater accumulation of exogenous [3H]RA in cells. nih.gov
Aldehyde Dehydrogenase (ALDH) Inhibitors: The synthesis of retinoic acid from retinal is a critical activation step, catalyzed by aldehyde dehydrogenases (ALDH), particularly ALDH1A2. nih.govmdpi.com Compounds like WIN 18,446 act as inhibitors of ALDH1A2, thereby blocking the production of retinoic acid and leading to a state of systemic retinoic acid deficiency. nih.gov Other inhibitors of this pathway include disulfiram (B1670777) and citral. mdpi.com
The table below summarizes the effects of key inducers and inhibitors on retinoid metabolic enzymes.
| Compound | Target Enzyme(s) | Effect | Consequence on Retinoid Metabolism |
| All-trans-Retinoic Acid (atRA) | CYP26A1, CYP26B1, CYP26C1 | Induction | Increased catabolism of atRA (feedback regulation) nih.govnih.gov |
| 9-cis-Retinoic Acid | CYP3A4 | Induction | Increased metabolism of various retinoids nih.gov |
| Talarozole | CYP26 family | Inhibition | Decreased catabolism of atRA, leading to increased levels nih.gov |
| Liarozole | CYP26 family | Inhibition | Decreased catabolism of atRA, leading to increased levels nih.gov |
| WIN 18,446 | ALDH1A2 | Inhibition | Decreased synthesis of retinoic acid from retinal nih.gov |
Isomerization Dynamics within Retinoid Metabolic Networks (e.g., 13-cis-Retinoic Acid to All-trans-Retinoic Acid)
Isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms but a different arrangement, is a fundamental aspect of retinoid metabolism. The biological activity of retinoids is highly dependent on their specific isomeric form. For instance, all-trans-retinoic acid (atRA) is a potent activator of retinoic acid receptors (RARs), while 13-cis-retinoic acid has a much lower binding affinity for these receptors. nih.govnih.gov
Despite its low affinity for nuclear receptors, 13-cis-retinoic acid exerts significant biological effects, leading to the hypothesis that it acts as a pro-drug that is converted to the more active atRA intracellularly. nih.govnih.gov This conversion from the 13-cis to the all-trans isomer is a key dynamic within the retinoid metabolic network.
Studies using cultured human sebocytes have demonstrated a marked and selective isomerization of 13-cis-retinoic acid into atRA. nih.gov Following treatment with 13-cis-retinoic acid, intracellular levels of atRA were found to be 2- to 15-fold higher than the parent compound. nih.gov In contrast, the reverse isomerization from atRA to 13-cis-retinoic acid occurs at a much lower rate. nih.gov This unidirectional conversion highlights the metabolic pathway that activates 13-cis-retinoic acid.
The precise mechanism of this isomerization is an area of ongoing investigation. While it can be induced by photoisomerization under UV light, intracellular conversion is likely mediated by cellular factors. acs.org Research suggests that this process may not be strictly enzymatic in the classical sense. Studies using bovine liver membranes have shown that the isomerization of atRA to 9-cis- and 13-cis-retinoic acid can be mediated by thiol groups and blocked by thiol-blocking agents, suggesting a potential non-enzymatic or facilitated mechanism. researchgate.net
Cellular retinoid-binding proteins (CRBPs and CRABPs) may also play a role in these dynamics. These proteins act as chaperones, binding to retinoids to solubilize them, protect them from degradation, and present them to metabolic enzymes. nih.govumaryland.edu By controlling the availability and presentation of different isomers to the metabolic machinery, these binding proteins can influence the rate and direction of isomerization and subsequent metabolic steps. nih.gov
The table below outlines the key features of the isomerization between 13-cis-retinoic acid and all-trans-retinoic acid.
| Isomerization Process | Key Characteristics | Significance |
| 13-cis-RA to all-trans-RA | Unidirectional and efficient intracellular conversion. nih.gov | Activation of the "pro-drug" 13-cis-RA to the biologically potent atRA. nih.govnih.gov |
| all-trans-RA to 13-cis-RA | Occurs at a significantly lower rate than the reverse reaction. nih.gov | Minor pathway in the overall metabolic network. |
| Potential Mediators | ||
| Cellular Factors | Isomerization is observed in cellular and subcellular fractions. nih.govresearchgate.net | Suggests a biologically mediated process rather than spontaneous conversion. |
| Thiol Groups | Isomerization in liver membranes can be blocked by thiol-specific reagents. researchgate.net | Indicates a potential role for sulfhydryl-containing proteins or molecules. |
| Cellular Retinoid-Binding Proteins | Chaperone retinoids and may influence their presentation for isomerization. nih.govumaryland.edu | Regulates the flow and fate of isomers within the metabolic network. |
Preclinical Biological and Cellular Investigations Involving 4 Keto 13 Cis Retinoic Acid
In Vitro Cellular Models for Functional and Differentiation Studies
Research utilizing in vitro cellular models has been fundamental in characterizing the biological activities of 4-Keto 13-cis-retinoic acid. These studies have primarily focused on its effects on cancer cell lines, particularly neuroblastoma, a pediatric tumor of the sympathetic nervous system.
Studies have demonstrated that 4-Keto 13-cis-retinoic acid is as effective as its parent compound, 13-cis-retinoic acid, against neuroblastoma cell lines. nih.gov The compound has been tested in both MYCN-amplified (MNA) cell lines, such as SMS-KCNR, and non-MNA cell lines, like SMS-LHN. nih.govmdpi.com The response to 4-Keto 13-cis-retinoic acid was observed to be more pronounced in the MNA neuroblastoma cell lines. mdpi.com
A hallmark of the therapeutic potential of retinoids in neuroblastoma is their ability to induce neuronal differentiation. nih.gov 4-Keto 13-cis-retinoic acid has been shown to be a potent inducer of morphological changes, specifically neurite outgrowth, in both SMS-KCNR and SMS-LHN neuroblastoma cells. nih.govmdpi.com This induction of neurite formation is a key indicator of cell differentiation and a shift away from a proliferative cancerous state. nih.govnih.gov The effects on neurite outgrowth were found to be comparable to those of 13-cis-retinoic acid. nih.gov
In addition to promoting differentiation, 4-Keto 13-cis-retinoic acid effectively inhibits cell proliferation in neuroblastoma cell lines. nih.govmdpi.com Investigations have shown that it can cause cell cycle arrest, contributing to a decrease in the number of viable cancer cells. nih.govcore.ac.ukpsu.edu Furthermore, some retinoids have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. nih.govcore.ac.uk Studies on 13-cis-retinoic acid have shown it can induce apoptosis in sebocytes, suggesting a potential mechanism for its therapeutic effects. nih.govpsu.edu The anti-proliferative effects of 4-Keto 13-cis-retinoic acid are as significant as those of 13-cis-retinoic acid in neuroblastoma cells. nih.gov
| Cell Line Type | Example Cell Lines | Key Findings with 4-Keto 13-cis-Retinoic Acid |
| MYCN-Amplified Neuroblastoma | SMS-KCNR, SMS-KANR, SK-N-BE(2) | Potent induction of neurite outgrowth, inhibition of proliferation, greater response compared to non-MNA lines. nih.govmdpi.com |
| MYCN Non-Amplified Neuroblastoma | SMS-LHN, CHLA-20 | Induction of neurite outgrowth and inhibition of proliferation. nih.govmdpi.com |
Molecular Mechanisms of Action and Signaling Pathway Interrogation
The anti-cancer effects of 4-Keto 13-cis-retinoic acid are mediated by its interaction with specific molecular pathways that control cell growth, differentiation, and survival.
Retinoids exert their biological effects by binding to and activating two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govmdpi.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. mdpi.comnih.gov While 13-cis-retinoic acid has a low affinity for these receptors, it and its metabolites are believed to act as agonists for both RAR and RXR pathways. mdpi.comnih.gov The cellular effects of retinoids are largely mediated through this receptor-dependent mechanism. biologists.com The induction of differentiation and growth arrest by 4-Keto 13-cis-retinoic acid in neuroblastoma cells is consistent with the activation of these nuclear receptor pathways. mdpi.com
A critical molecular effect of 4-Keto 13-cis-retinoic acid in neuroblastoma cells is the down-regulation of the MYCN oncogene. nih.gov The MYCN gene is often amplified in high-risk neuroblastoma, and its protein product drives tumor growth. nih.gov Treatment with 4-Keto 13-cis-retinoic acid leads to a marked decrease in MYCN mRNA and protein levels. nih.gov
Simultaneously, the compound has been shown to increase the expression of Retinoic Acid Receptor-β (RARβ) mRNA. nih.govmdpi.com The induction of RARβ is a well-established marker of retinoid activity and is believed to play a role in mediating the anti-proliferative and differentiation-inducing effects of these compounds. nih.govnih.gov The ability of 4-Keto 13-cis-retinoic acid to modulate the expression of these key genes is equi-effective to that of 13-cis-retinoic acid. nih.gov
| Molecular Target | Effect of 4-Keto 13-cis-Retinoic Acid | Functional Consequence |
| MYCN Oncogene | Down-regulation of mRNA and protein | Inhibition of tumor cell proliferation. nih.gov |
| Retinoic Acid Receptor-β (RARβ) | Increased mRNA and protein expression | Promotion of cellular differentiation and growth arrest. nih.govmdpi.com |
| Retinoic Acid Receptor (RAR) / Retinoid X Receptor (RXR) Pathways | Agonistic activity | Regulation of target gene transcription, leading to observed cellular effects. mdpi.comnih.gov |
Comparative Biological Activity of 4-Keto 13-cis-Retinoic Acid with Parent Retinoids in Preclinical Contexts
4-Keto 13-cis-retinoic acid is the most abundant metabolite of the parent retinoid 13-cis-retinoic acid (13-cRA), also known as isotretinoin. nih.govnih.govnih.gov While some earlier investigations suggested that 4-oxo metabolites of retinoids might possess limited biological function compared to their parent compounds, more recent and detailed preclinical studies have challenged this view, demonstrating significant and comparable activity, particularly in the context of neuroblastoma. nih.govescholarship.org
Extensive research using human neuroblastoma cell lines has shown that 4-keto 13-cis-retinoic acid has potent anti-tumor activity that is equivalent to its parent compound, 13-cRA. nih.govnih.gov This finding is significant because plasma concentrations of the 4-keto metabolite are often found to be substantially higher than those of 13-cRA in patients undergoing treatment. nih.gov Studies have confirmed that the activity observed is inherent to the 4-keto metabolite itself, as it does not convert back to 13-cRA in cell culture. nih.gov
Anti-Proliferative and Cell Cycle Effects
In a direct comparison across multiple human neuroblastoma cell lines, 4-keto 13-cis-retinoic acid was found to be as effective as 13-cRA at inhibiting cell proliferation. nih.gov The dose-response curves for both compounds were not significantly different across six distinct neuroblastoma cell lines. nih.gov Further investigation into the mechanism of this growth inhibition revealed that both compounds similarly affect cell cycle progression. nih.gov Treatment with either 4-keto 13-cis-retinoic acid or 13-cRA led to a significant decrease in the percentage of cells in the S-phase (the DNA synthesis phase) of the cell cycle, indicating an arrest of proliferation. nih.gov
Table 1: Comparative Effect on Cell Cycle in Neuroblastoma Cells
| Treatment Group | Percentage of Cells in S-Phase (Mean ± SEM) | Statistical Significance (vs. Control) |
|---|---|---|
| Control | 22.57 ± 0.91% | N/A |
| 13-cis-Retinoic Acid | 5.34 ± 1.47% | P < 0.0001 |
| 4-Keto 13-cis-Retinoic Acid | 6.95 ± 0.99% | P < 0.0001 |
Data sourced from studies on human neuroblastoma cell lines. nih.gov
Induction of Neuronal Differentiation
A key therapeutic action of retinoids in neuroblastoma is the induction of cellular differentiation, often observed morphologically by the outgrowth of neurites. nih.gov Preclinical investigations have demonstrated that 4-keto 13-cis-retinoic acid is a potent inducer of these morphological changes, with an efficacy comparable to that of 13-cRA. nih.govmdpi.com In both MYCN-amplified (e.g., SMS-KCNR) and non-MYCN-amplified (e.g., SMS-LHN) neuroblastoma cell lines, treatment with either compound resulted in apparent neurite outgrowth, a hallmark of neuronal differentiation. nih.gov
Modulation of Gene and Protein Expression
The biological activities of retinoids are mediated through their effects on gene expression. Studies have compared the ability of 4-keto 13-cis-retinoic acid and its parent compound to modulate key genes involved in neuroblastoma pathology. The results show that the two compounds are equi-effective in:
Decreasing MYCN Expression: Both the mRNA and protein levels of the MYCN oncogene, a critical driver of high-risk neuroblastoma, were similarly reduced by both retinoids in MYCN-amplified cell lines. nih.govmdpi.com
Increasing RARβ Expression: Both compounds were equally capable of increasing the mRNA and protein levels of the retinoic acid receptor-β (RARβ). nih.gov Upregulation of RARβ is a known mechanism through which retinoids exert their anti-cancer effects.
Table 2: Summary of Comparative Biological Effects in Neuroblastoma Cell Lines
| Biological Endpoint | 13-cis-Retinoic Acid (Parent) | 4-Keto 13-cis-Retinoic Acid (Metabolite) | Reference |
|---|---|---|---|
| Inhibition of Cell Proliferation | Effective | Equi-effective | nih.gov |
| Induction of Neurite Outgrowth | Effective | Equi-effective | nih.govmdpi.com |
| Decrease in MYCN mRNA/Protein | Effective | Equi-effective | nih.gov |
These preclinical findings collectively establish that 4-keto 13-cis-retinoic acid is not an inactive metabolite but a biologically active compound with anti-tumor properties equivalent to its parent retinoid, 13-cis-retinoic acid, in neuroblastoma models. nih.govnih.gov
Chemical Synthesis and Isotopic Labeling Strategies for Retinoid Analogues
Methodologies for the Chemical Synthesis of 4-Keto 13-cis-Retinoic Acid-d6
The synthesis of this compound involves a multi-step process that combines the construction of the core retinoid structure, introduction of the keto functional group, and incorporation of the deuterium (B1214612) labels. While specific proprietary synthesis routes may vary, the general approach is based on established principles of retinoid chemistry.
A plausible synthetic strategy would begin with a deuterated precursor for the cyclohexenyl ring, which is the site of the keto group and likely the deuterium labels. The synthesis can be conceptually divided into three key stages:
Synthesis of a Deuterated β-ionone Analogue: The synthesis would likely start with the construction of a deuterated β-ionone ring. Deuterium atoms can be introduced at specific positions, such as the gem-dimethyl groups on the ring, through the use of deuterated starting materials or via hydrogen-deuterium exchange reactions under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).
Polyene Chain Elaboration: The carbon side chain is typically constructed using olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a common method for forming the polyene system of retinoids with high stereocontrol, allowing for the specific formation of the cis double bond at the C13 position. This would involve reacting the deuterated keto-ionone precursor with a suitable phosphonate (B1237965) ylide corresponding to the side chain.
Oxidation and Final Modification: Once the full carbon skeleton of 13-cis-retinoic acid-d6 is assembled, the final step is the introduction of the keto group at the C4 position of the ring. This is typically achieved through an oxidation reaction using a variety of reagents, such as chromium-based oxidants or other selective methods that can oxidize the allylic C4 position without affecting the conjugated double bond system. The terminal methyl ester, often used as a protecting group during synthesis, is then hydrolyzed to yield the final carboxylic acid.
The table below outlines a representative synthetic approach based on common reactions in retinoid chemistry.
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Aldol Condensation / H-D Exchange | Deuterated Acetone (B3395972), Acetaldehyde | Deuterated pseudoionone | Construction of the basic carbon framework with deuterium labels. |
| 2 | Cyclization | Deuterated pseudoionone, Acid catalyst | Deuterated β-ionone | Formation of the six-membered cyclohexenyl ring. |
| 3 | Horner-Wadsworth-Emmons | Deuterated β-ionone, Phosphonate ylide | Deuterated 13-cis-retinoic acid ester | Elaboration of the polyene side chain with correct stereochemistry. |
| 4 | Allylic Oxidation | Deuterated 13-cis-retinoic acid ester | Deuterated 4-Keto 13-cis-retinoic acid ester | Introduction of the C4-keto group. |
| 5 | Saponification | Deuterated 4-Keto 13-cis-retinoic acid ester | This compound | Hydrolysis of the ester to the final carboxylic acid. |
Strategies for Site-Specific Deuterium Labeling for Metabolic Tracing and Mechanistic Studies
Isotopic labeling, particularly with deuterium (²H or D), is an invaluable tool in pharmaceutical and metabolic research. chem-station.com The replacement of hydrogen with deuterium results in a minimal change to the molecule's chemical properties but a significant change in mass, which is easily detectable by mass spectrometry. chem-station.com
Metabolic Tracing: Deuterated compounds like this compound serve as excellent tracers in metabolic studies. When introduced into a biological system, their fate can be followed over time. Because the deuterium label makes the molecule heavier, it can be distinguished from its naturally occurring, non-labeled counterparts. medchemexpress.commedchemexpress.com This allows researchers to accurately quantify the formation and clearance of specific metabolites in complex biological matrices like plasma. medchemexpress.com For instance, administering a deuterated parent drug and using the deuterated metabolite as an internal standard allows for precise quantification of the metabolite's concentration via isotope dilution mass spectrometry. veeprho.comiastate.edu
Mechanistic Studies and the Kinetic Isotope Effect (KIE): Site-specific deuterium labeling is also a powerful strategy for investigating reaction mechanisms. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and can occur at a slower rate. This phenomenon is known as the kinetic isotope effect (KIE). chem-station.com By strategically placing deuterium atoms at sites of metabolic transformation, researchers can determine whether the breaking of a specific C-H bond is a rate-limiting step in a metabolic pathway. nih.gov For example, if deuteration at a particular site significantly slows down the metabolism of a drug, it provides strong evidence that this site is enzymatically targeted. nih.gov
Common strategies for introducing deuterium include:
Catalytic H/D Exchange: Using catalysts like Palladium on carbon (Pd/C) in the presence of D₂ gas or D₂O to exchange protons for deuterons. researchgate.net
Use of Deuterated Reagents: Employing deuterated building blocks during the synthesis, such as deuterated solvents or organometallic reagents. iastate.edu
Reduction with Deuteride (B1239839) Sources: Using reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific functional groups.
Spectroscopic Techniques for Isotopic Purity and Structural Elucidation of Deuterated Retinoids
A combination of spectroscopic techniques is essential to confirm the successful synthesis, verify the location of the deuterium labels, determine the isotopic purity, and fully elucidate the structure of deuterated retinoids.
High-Resolution Mass Spectrometry (HRMS): Mass spectrometry is the primary tool for analyzing isotopically labeled compounds. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. columbia.edu For this compound, HRMS can confirm the incorporation of six deuterium atoms by comparing the exact mass to its non-labeled analogue. The mass difference precisely corresponds to the number of deuterium atoms incorporated.
Tandem mass spectrometry (LC-MS/MS) is particularly useful for quantifying the compound in biological samples. nih.govnih.gov In this technique, the parent ion is selected and fragmented, and a specific fragment ion is monitored. This provides high selectivity and sensitivity. waters.comresearchgate.net
The table below shows hypothetical but representative mass data for the analysis of this compound.
| Analysis Technique | Ion Type | m/z (Unlabeled) | m/z (d6-labeled) | Information Provided |
| HRMS | [M-H]⁻ | 313.1809 | 319.2185 | Confirms elemental composition and successful incorporation of 6 deuterium atoms. |
| LC-MS/MS | Precursor Ion | 313.2 | 319.2 | Selection of the parent molecule for fragmentation. |
| LC-MS/MS | Fragment Ion | 269.2 | 275.2 | A characteristic fragment (e.g., loss of CO₂) used for quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of organic molecules and for confirming the precise location of isotopic labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of the location of the deuterium labels.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, confirming the site of labeling.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Carbons bonded to deuterium often show a characteristic triplet splitting pattern (due to C-D coupling) and can have slightly shifted chemical shifts compared to the unlabeled compound, further confirming the location of the label.
The following table provides expected observations in the NMR spectra for this compound, assuming deuteration at the C6 and C7 methyl groups.
| NMR Technique | Expected Observation | Rationale |
| ¹H NMR | Disappearance of signals for two methyl groups. | The protons on the C6 and C7 methyls are replaced by deuterium and are therefore not observed in the proton spectrum. |
| ²H NMR | Appearance of new signals in the aliphatic region. | Directly detects the incorporated deuterium nuclei at the labeled methyl positions. |
| ¹³C NMR | Splitting of C6 and C7 signals into multiplets. | The ¹³C signal for a carbon attached to deuterium (¹³C-¹H) is split by the deuterium nucleus (spin I=1). |
Broader Research Applications, Conceptual Frameworks, and Future Directions
Contribution of 4-Keto 13-cis-Retinoic Acid-d6 Research to Understanding Endogenous Retinoid Homeostasis
The maintenance of stable concentrations of retinoids, known as homeostasis, is vital, as both deficiency and excess can lead to significant health issues. nih.govnih.gov The use of isotopically labeled compounds like this compound is fundamental to elucidating the complex mechanisms that govern this balance. nih.gov
By serving as a highly accurate internal standard for mass spectrometry-based assays, this compound enables the precise measurement of its endogenous (unlabeled) counterpart, 4-keto-13-cis-retinoic acid. veeprho.comnih.gov This metabolite is a significant product of 13-cis-retinoic acid metabolism in humans. nih.govnih.gov Accurate quantification allows researchers to:
Track Metabolic Fate: Trace the conversion of 13-cis-retinoic acid to its 4-keto metabolite under various physiological and pathological conditions.
Determine Pharmacokinetics: Establish the absorption, distribution, metabolism, and excretion profiles of isotretinoin and its metabolites.
Model Homeostatic Control: Understand how the body regulates the levels of different retinoid isomers and their metabolites, which have distinct biological activities. For example, all-trans-retinoic acid (atRA) and 9-cis-retinoic acid are the primary isomers that regulate gene expression through nuclear receptors. nih.gov
The use of stable isotope tracers has been pivotal in revealing key aspects of vitamin A metabolism, showing, for instance, characteristic patterns in the appearance of metabolites in the blood after administration. nih.gov This precise quantitative data, facilitated by standards like this compound, is crucial for building comprehensive models of retinoid homeostasis.
| Research Application | Contribution of this compound | Key Findings Enabled |
| Metabolic Pathway Analysis | Enables accurate quantification of 4-keto-13-cis-retinoic acid. | Identification of 4-oxidation as a major metabolic pathway for 13-cis-retinoic acid. nih.gov |
| Pharmacokinetic Studies | Serves as an internal standard for measuring drug and metabolite levels in biological fluids. veeprho.com | Determination of clearance rates and plasma concentrations of isotretinoin and its metabolites. nih.gov |
| Homeostasis Modeling | Provides precise data on metabolite pool sizes. | Understanding the dynamic balance between different retinoid isomers and their catabolic products. nih.gov |
Implications for Mechanistic Studies of Retinoid-Modulating Agents
Retinoid-modulating agents, such as the therapeutic drug isotretinoin (13-cis-retinoic acid), are used to treat various conditions, including severe acne and certain cancers like neuroblastoma. nih.govarvojournals.orgnih.gov Understanding how these agents work and how they are metabolized is critical for optimizing their efficacy and safety. 4-Keto 13-cis-retinoic acid was once considered an inactive metabolite, but research has shown it possesses biological activity, sometimes comparable to its parent compound in neuroblastoma cell lines. nih.govnih.gov
The use of this compound is instrumental in these mechanistic studies. As an internal standard, it allows for the reliable quantification of the 4-keto metabolite produced when cells or organisms are treated with isotretinoin. This capability is crucial for:
Correlating Metabolite Levels with Biological Activity: Researchers can accurately measure the concentration of 4-keto-13-cis-retinoic acid in preclinical models and correlate it with specific cellular responses, such as cell differentiation, proliferation inhibition, or changes in gene expression. nih.gov
Investigating Enzyme Function: By tracking the formation of the labeled metabolite, the activity of enzymes responsible for retinoid oxidation, such as cytochrome P450 (CYP) enzymes (e.g., CYP3A4), can be precisely assessed. nih.govnih.gov
Evaluating Drug Interactions: The impact of other drugs on the metabolism of isotretinoin can be studied by measuring changes in the formation of its 4-keto metabolite.
Integration of this compound in Advanced Metabolomics and Lipidomics Approaches
Metabolomics and lipidomics are large-scale studies of small molecules and lipids within a biological system. These fields rely on advanced analytical techniques, primarily mass spectrometry (MS) coupled with separation methods like ultra-high-performance liquid chromatography (UHPLC). nih.govdoi.org In this context, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification. nih.govimrpress.com
This compound is ideally suited for integration into these "omics" workflows for retinoid analysis. Its benefits include:
Correction for Matrix Effects: Biological samples like plasma or tissue extracts are complex matrices that can suppress or enhance the MS signal of the analyte. Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
Improved Precision and Accuracy: By accounting for variations in sample preparation, extraction efficiency, and instrument response, the internal standard significantly improves the reliability of quantitative data. veeprho.com
Enabling Multiplex Analysis: In metabolomics, numerous compounds are measured simultaneously. The inclusion of specific labeled standards, such as this compound, ensures the accurate quantification of individual retinoids within a complex mixture of metabolites. nih.gov
The high sensitivity of UHPLC-MS/MS methods, enabled by the use of such standards, has allowed for the detection of endogenous retinoids at very low concentrations (nanomolar range) in human serum, providing valuable insights into their physiological levels. nih.govresearchgate.net
| Analytical Parameter | Role of this compound |
| Accuracy | Corrects for sample loss during preparation and ion suppression/enhancement in the mass spectrometer. |
| Precision | Minimizes variability between samples, leading to more reproducible results. |
| Specificity | Co-elutes with the unlabeled analyte, confirming its identity based on retention time and mass-to-charge ratio. |
| Sensitivity | Facilitates the development of highly sensitive assays for detecting low-abundance retinoids. nih.gov |
Exploration of Uncharacterized Metabolic Enzymes and Novel Biotransformation Pathways
The metabolic pathways of retinoids are intricate, involving a series of oxidation, reduction, and isomerization steps catalyzed by various enzymes. nih.govacs.org While major pathways are known, the full enzymatic machinery and potential alternative biotransformation routes are still under investigation. Isotopic tracers are essential tools for discovering and characterizing these novel pathways. nih.gov
By administering a labeled parent compound (e.g., deuterated 13-cis-retinoic acid) to an in vitro or in vivo system, researchers can use mass spectrometry to search for all metabolites that carry the isotopic label. This "metabolite hunting" can reveal previously unknown biotransformation products. Subsequently, this compound can be used as a standard to confirm the identity and quantify one of the key metabolites in this pathway.
This approach facilitates:
Identification of Novel Metabolites: The distinct mass signature of the deuterated compound allows for its easy detection and differentiation from the endogenous metabolic background.
Enzyme Identification: Once a new metabolic reaction is identified (e.g., a specific hydroxylation or conjugation), studies can be designed to pinpoint the responsible enzyme, often within large families like the cytochrome P450s. nih.gov
Pathway Elucidation: By identifying a series of labeled metabolites, researchers can piece together new or alternative metabolic cascades for retinoids. For example, studies have identified not only 4-oxo-13-cis-retinoic acid but also its glucuronide conjugate as significant metabolites in patients. nih.gov
Development of Advanced In Vitro and Ex Vivo Preclinical Models for Retinoid Research
Preclinical models, including cell cultures (in vitro) and tissue explants (ex vivo), are crucial for studying the mechanisms of retinoid action and toxicity, and for the initial screening of new retinoid-modulating drugs. nih.govaltex.org The validity and usefulness of these models depend on the ability to accurately measure the concentrations of retinoids and their metabolites in the experimental system.
This compound plays a key role in the development and application of these models by enabling robust analytical methods. This allows researchers to:
Characterize Model Systems: Determine the metabolic capacity of different cell lines or tissues by measuring their ability to convert parent retinoids into metabolites like 4-keto-13-cis-retinoic acid.
Monitor Retinoid-Induced Changes: Quantify how treatment with retinoids or other agents alters the intracellular and extracellular concentrations of specific retinoid metabolites over time.
Validate Model Relevance: Compare the metabolic profiles of in vitro/ex vivo models with those observed in vivo to ensure the model accurately reflects the biological reality.
For instance, in studies using human skin cells, accurate measurement of 4-oxo metabolites has been critical in demonstrating that they are not merely inactive end-products but are functionally active, regulating gene transcription. nih.govresearchgate.net This highlights the importance of precise quantification, supported by standards like this compound, in correctly interpreting the results from preclinical models.
Q & A
Q. Q. How can researchers ensure ethical rigor when studying 4-Keto 13-cis-Retinoic Acid-d6 in animal models of developmental disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
